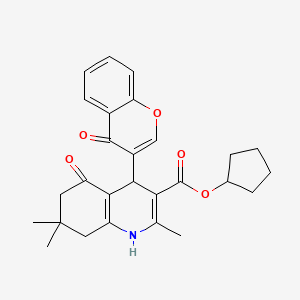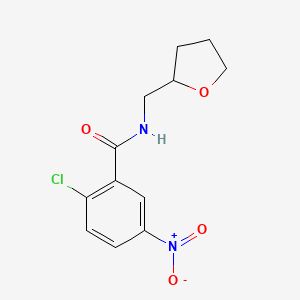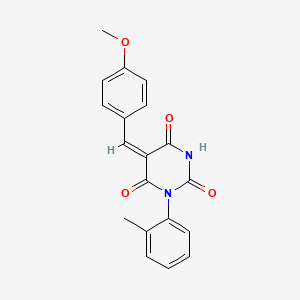
4-butoxy-N-3-isoxazolylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-3-isoxazolylbenzamide, also known as BINA, is a potent and selective inhibitor of the protein kinase CK1α. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
科学的研究の応用
4-butoxy-N-3-isoxazolylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-butoxy-N-3-isoxazolylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 4-butoxy-N-3-isoxazolylbenzamide has been found to reduce the formation of amyloid-beta plaques in Alzheimer's disease models and improve cognitive function in animal studies. In Parkinson's disease research, 4-butoxy-N-3-isoxazolylbenzamide has been shown to protect neurons from oxidative stress and improve motor function in animal models.
作用機序
4-butoxy-N-3-isoxazolylbenzamide selectively inhibits the protein kinase CK1α, which plays a crucial role in regulating various cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm. By inhibiting CK1α, 4-butoxy-N-3-isoxazolylbenzamide disrupts these processes and induces cell death in cancer cells. In Alzheimer's disease models, 4-butoxy-N-3-isoxazolylbenzamide reduces the formation of amyloid-beta plaques by inhibiting the activity of beta-secretase, an enzyme involved in the production of amyloid-beta. In Parkinson's disease models, 4-butoxy-N-3-isoxazolylbenzamide protects neurons from oxidative stress by activating the Nrf2-ARE pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
4-butoxy-N-3-isoxazolylbenzamide has been shown to have potent biochemical and physiological effects in various disease models. In cancer cells, 4-butoxy-N-3-isoxazolylbenzamide induces cell death by inhibiting CK1α and disrupting cell cycle progression. In Alzheimer's disease models, 4-butoxy-N-3-isoxazolylbenzamide reduces the formation of amyloid-beta plaques by inhibiting beta-secretase activity. In Parkinson's disease models, 4-butoxy-N-3-isoxazolylbenzamide protects neurons from oxidative stress by activating the Nrf2-ARE pathway. Additionally, 4-butoxy-N-3-isoxazolylbenzamide has been found to improve cognitive function in Alzheimer's disease models and motor function in Parkinson's disease models.
実験室実験の利点と制限
One of the main advantages of 4-butoxy-N-3-isoxazolylbenzamide is its high selectivity for CK1α, which allows for specific targeting of this protein kinase in various disease models. Additionally, 4-butoxy-N-3-isoxazolylbenzamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 4-butoxy-N-3-isoxazolylbenzamide is its poor solubility in aqueous solutions, which can make it challenging to administer in animal studies.
将来の方向性
There are several future directions for 4-butoxy-N-3-isoxazolylbenzamide research. One area of focus is the development of more potent and selective CK1α inhibitors based on the structure of 4-butoxy-N-3-isoxazolylbenzamide. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-butoxy-N-3-isoxazolylbenzamide in various disease models. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-butoxy-N-3-isoxazolylbenzamide in humans and determine its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease.
合成法
The synthesis of 4-butoxy-N-3-isoxazolylbenzamide involves the reaction of 3-isoxazolylbenzoyl chloride with butylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This method has been optimized to produce high yields of 4-butoxy-N-3-isoxazolylbenzamide with excellent purity.
特性
IUPAC Name |
4-butoxy-N-(1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-9-18-12-6-4-11(5-7-12)14(17)15-13-8-10-19-16-13/h4-8,10H,2-3,9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMNYRMYWJWCFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(1,2-oxazol-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4959434.png)

![1-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B4959447.png)
![1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4959458.png)



![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4959478.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4959499.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4959504.png)
![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)
